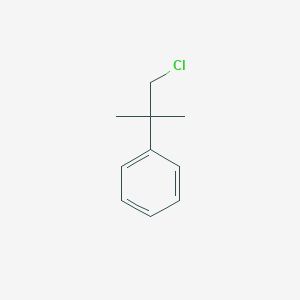

Neophyl chloride

描述

属性

IUPAC Name |

(1-chloro-2-methylpropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXXUUPUQXSUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027167 | |

| Record name | Neophyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-40-2 | |

| Record name | Neophyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neophyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neophyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neophyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-chloro-1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neophyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-1,1-dimethylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF6E0410NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Conditions

The reaction mechanism follows a two-step process:

-

Activation of the hydroxyl group : Thionyl chloride reacts with neophyl alcohol to form a chlorosulfite intermediate (C₆H₅C(CH₃)₂CH₂OSOCl).

-

Displacement of the leaving group : The intermediate undergoes nucleophilic attack by a chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

The stoichiometric equation is:

Optimization Insights :

-

Solvent-free conditions : The reaction typically proceeds without solvents, as thionyl chloride acts as both reagent and solvent.

-

Temperature control : Room temperature (20–25°C) suffices for completion within 2–4 hours, though gentle heating (40–50°C) accelerates the reaction.

-

Yield : Reported yields exceed 85%, with purity >95% after distillation under reduced pressure.

Limitations

Despite its simplicity, this method requires anhydrous conditions to prevent hydrolysis of thionyl chloride. Additionally, neophyl alcohol itself must be synthesized beforehand, often via Grignard reactions or reduction of neophyl ketone, adding steps to the overall process.

Electrophilic Aromatic Substitution with Methallyl Chloride

A scalable industrial route involves the Friedel-Crafts alkylation of benzene with methallyl chloride (CH₂=C(CH₃)CH₂Cl) catalyzed by sulfuric acid (H₂SO₄). This method, detailed in patents and organic synthesis manuals, leverages the electrophilic aromatic substitution mechanism to install the neopentyl chloride moiety directly onto the benzene ring.

Reaction Pathway

-

Generation of the electrophile : Methallyl chloride reacts with H₂SO₄ to form a carbocation intermediate ([CH₂=C(CH₃)CH₂]⁺).

-

Aromatic substitution : The carbocation attacks benzene, followed by deprotonation to yield this compound.

The overall reaction is:

Industrial-Scale Protocol (Patent US2454779A) :

Variants and Adaptations

-

Substituted benzenes : Isopropylbenzene or tert-butylbenzene can replace benzene to produce para-substituted neophyl chlorides, though these derivatives require higher reaction temperatures (50–60°C).

-

Catalyst alternatives : Lewis acids like AlCl₃ or BF₃ are less effective than H₂SO₄ due to side reactions.

Free Radical Halogenation of Tert-Butylbenzene

Free radical chlorination of tert-butylbenzene (C₆H₅C(CH₃)₃) offers a route to this compound under controlled conditions. This method, though less common, avoids the need for pre-functionalized intermediates like neophyl alcohol or methallyl chloride.

Mechanism and Selectivity

The reaction proceeds via a chain mechanism:

-

Initiation : Chlorine (Cl₂) dissociates into radicals under UV light or thermal activation.

-

Propagation : A chlorine radical abstracts a hydrogen atom from tert-butylbenzene, generating a benzyl radical.

-

Termination : The benzyl radical reacts with Cl₂ to form this compound and a new chlorine radical.

Key Considerations :

-

Regioselectivity : The tertiary hydrogen of the tert-butyl group is preferentially abstracted due to its lower bond dissociation energy (BDE ≈ 95 kcal/mol vs. 110 kcal/mol for aromatic C–H).

-

Catalysts : Radical initiators like benzoyl peroxide (0.5–1.0 mol%) enhance reaction rates.

-

Yields : Moderate (50–60%) due to competing dichlorination and ring chlorination.

Industrial Feasibility

While this method is conceptually simple, its practical application is limited by poor selectivity and the handling of gaseous chlorine. Recent advances in flow chemistry and microreactors, however, show promise in improving safety and yield.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst/Reagent | Temperature | Yield | Scalability |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Neophyl alcohol, SOCl₂ | None | 20–50°C | 85–90% | Lab-scale |

| Electrophilic Substitution | Benzene, methallyl chloride | H₂SO₄ | 5–60°C | 80–85% | Industrial |

| Free Radical Halogenation | tert-Butylbenzene, Cl₂ | Benzoyl peroxide | 80–100°C | 50–60% | Pilot-scale |

Key Observations :

-

Nucleophilic substitution is optimal for small-scale synthesis but requires pre-made neophyl alcohol.

-

Electrophilic substitution offers the highest scalability and yield, making it the preferred industrial method.

-

Free radical halogenation remains niche due to selectivity challenges but is valuable for accessing derivatives via substituted tert-butylbenzenes .

化学反应分析

Formation of Organolithium Reagents

Neophyl chloride reacts with lithium metal to form neophyl lithium (C₆H₅C(CH₃)₂CH₂Li), a stable organolithium compound. This reaction occurs under inert conditions in tetrahydrofuran (THF) at low temperatures (−65°C) :

Reaction :

Key Findings :

-

Phenyl Migration : Competing with direct Li insertion, a radical-mediated phenyl migration occurs, producing 1,1-dimethyl-2-phenylethyl-lithium as a minor product .

-

Steric Effects : The neopentyl structure impedes backside attack, favoring single-electron transfer (SET) mechanisms over classical Sₙ2 pathways .

Radical Rearrangements (Neophyl Rearrangement)

This compound undergoes radical-induced 1,2-phenyl migration under specific conditions. This rearrangement, first observed in Grignard reactions, involves homolytic cleavage of the C–Cl bond :

Mechanism :

-

Radical initiation via CoCl₂ catalysis or thermal decomposition.

-

Formation of neophyl radical (C₆H₅C(CH₃)₂CH₂).

-

1,2-phenyl migration to generate a tertiary radical.

-

Termination via hydrogen abstraction or coupling.

Kinetic Data :

| Temperature (K) | Rate Constant (s⁻¹) |

|---|---|

| 298 | 764 |

| 373 | 4.3 × 10⁴ |

The rearrangement is temperature-dependent, with higher rates at elevated temperatures . Major products include isobutylbenzene and β,β-dimethylstyrene .

Transition Metal-Catalyzed Reactions

This compound participates in palladium-catalyzed C–H activation reactions. For example:

Cyclometalation with Pd³⁺ Complexes :

-

[(MeN₄)PdIII(neophyl)Cl]PF₆ undergoes acetate-assisted C(sp²)–H bond activation, yielding cyclometalated palladacycles .

Key Steps :

-

Ligand exchange (Cl⁻ → OAc⁻).

-

Axial amine dissociation.

Applications :

Reactions with Manganese Salts

In the presence of MnCl₂, this compound forms intermediates that react with acyl chlorides:

Example Reaction :

-

Neophylmagnesium chloride + MnCl₂ → Manganese-coordinated intermediate.

-

Addition of propionyl chloride at 0°C yields esterified products after workup .

Conditions :

Stability and Competing Pathways

Steric Hindrance :

Dominant Pathways :

科学研究应用

Neophyl chloride has several applications in scientific research:

Organic Synthesis: It is used to form neophyl lithium, which is valuable in organic synthesis for creating carbon-carbon bonds.

Radical Chemistry: The compound is involved in radical aryl migration reactions, which are important for developing new synthetic methodologies.

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

作用机制

The unique structure of neophyl chloride, specifically its neopentyl halide configuration, makes it resistant to typical nucleophilic substitution and elimination reactions. This resistance is due to steric interactions from the branching of the β-carbon, which prevents a backside attack on the α-carbon . Additionally, β-hydride elimination does not occur because the β positions lack hydrogens .

相似化合物的比较

Comparative Analysis with Structurally Similar Chlorides

Reactivity in Displacement and Solvolysis Reactions

Neophyl chloride’s reactivity is strongly influenced by its phenyl substituent. Key comparisons include:

Neopentyl Chloride (1-Chloro-2,2-dimethylpropane, CAS 753-89-9)

- Structure : A fully aliphatic tertiary chloride with a neopentyl (2,2-dimethylpropyl) group.

- Reactivity: In DMSO-mediated cyanide displacement, neopentyl chloride undergoes minimal rearrangement due to steric hindrance, but its reactivity is 9-fold lower than this compound in reactions with Ph₂P⁻ ions. This difference arises from the phenyl group in this compound stabilizing the transition state via resonance and lowering the C-Cl bond dissociation energy (BDE) . Solvolysis studies in aqueous-organic solvents (e.g., water-ethanol, water-methanol) show this compound follows Grunwald-Winstein correlations with slopes near unity (indicating SN1-like mechanisms) but exhibits dispersion (separate linear trends) in different solvent systems. This contrasts with neopentyl chloride, which shows less solvent-dependent variability .

1-Chloro-2,2-dimethyl-3-phenylpropane (Compound 8)

- Structure : A neophyl analog with an elongated bridge between the phenyl group and the C-Cl bond.

- Reactivity :

tert-Butyl Chloride (2-Chloro-2-methylpropane)

- Structure : A simpler tertiary chloride without aryl substituents.

- Reactivity :

- Solvolysis rates of this compound correlate linearly with those of tert-butyl chloride in water-rich solvents (slope ≈ 1), suggesting similar sensitivity to solvent ionizing power (Y value). However, this compound’s phenyl group introduces nucleophilic solvent assistance in polar aprotic solvents like DMSO, reducing rearrangement side reactions .

Structural and Electronic Influences

Solvent Effects and Kinetic Behavior

This compound’s solvolysis in binary solvents (e.g., water-ethanol, water-acetone) reveals:

- Similarity Coefficients : Plots of log k (this compound) vs. log k (tert-butyl chloride) yield slopes near 1.0, indicating analogous solvent dependence. However, intercepts vary due to the phenyl group’s electronic effects .

- Dispersion in Grunwald-Winstein Plots: Deviations from single linear trends in different solvent systems (e.g., water-methanol vs. water-dioxane) suggest dual mechanistic pathways (e.g., SN1 with varying degrees of nucleophilic participation) .

Practical Implications

- Synthetic Utility : this compound’s stability in DMSO enables clean cyanide displacement without rearrangement, a key advantage over neopentyl derivatives in fine chemical synthesis .

- Agrochemical Applications : Its role in fenbutatin oxide synthesis leverages the phenyl group’s ability to stabilize intermediates, a feature absent in simpler chlorides like tert-butyl chloride .

生物活性

Neophyl chloride, a compound derived from chlorinated biphenyls, has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its toxicological effects, antimicrobial properties, and implications for human health.

- Chemical Formula : CHCl

- Molar Mass : 228.29 g/mol

This compound belongs to a class of compounds that have been studied for their environmental persistence and potential health risks.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Genotoxicity : Studies have shown that chlorinated biphenyls, including this compound, can induce DNA damage. For example, in vitro assays have demonstrated that these compounds can cause mutations in bacterial strains such as Salmonella typhimurium and affect mammalian cells' DNA repair mechanisms .

- Antimicrobial Activity : Initial findings suggest that this compound may exhibit antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, indicating a potential for similar activity .

- Endocrine Disruption : Chlorinated compounds are often studied for their endocrine-disrupting potential. Evidence suggests that this compound may interfere with hormonal signaling pathways, impacting reproductive health and development in exposed organisms .

Study 1: Genotoxic Effects in Mammalian Cells

A study evaluated the mutagenic potential of this compound using the Ames test, which assesses the mutation frequency in Salmonella strains. Results indicated that this compound significantly increased mutation rates compared to control samples, suggesting its potential as a genotoxic agent .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various chlorinated compounds, this compound was tested against E. coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects on both bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Genotoxicity | Induces mutations in Salmonella typhimurium |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Endocrine Disruption | Potential interference with hormonal pathways |

Toxicological Implications

The biological activity of this compound raises concerns regarding its safety profile:

- Environmental Persistence : As a chlorinated compound, this compound is resistant to degradation, leading to accumulation in ecosystems.

- Human Health Risks : Exposure to this compound is associated with adverse health outcomes, including reproductive toxicity and carcinogenicity. Regulatory agencies emphasize the need for careful assessment of exposure risks in occupational settings .

常见问题

Q. What are the established synthetic routes for Neophyl chloride, and how can reaction conditions be optimized for yield and purity?

this compound (C₁₀H₁₃Cl) is commonly synthesized via Friedel-Crafts alkylation. A validated method involves reacting benzene with 2-chloro-2-methylpropane (tert-butyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization strategies include:

- Catalyst stoichiometry : Maintaining a 1:1 molar ratio of AlCl₃ to substrate to minimize side reactions.

- Temperature control : Conducting reactions at 0–5°C to suppress polyalkylation.

- Purification : Distillation under reduced pressure (95–96°C at 10 mmHg) to isolate the product .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (GC) | Reference |

|---|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃ | 85–90 | >98% | |

| Modified alkylation | FeCl₃ | 75–80 | 95% |

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Key characterization methods include:

- NMR spectroscopy : ¹H NMR (CDCl₃) shows signals for aromatic protons (δ 7.2–7.4 ppm) and tert-butyl groups (δ 1.5–1.7 ppm) .

- GC-MS : Molecular ion peak at m/z 168 (M⁺) with fragmentation patterns confirming the chloroalkane structure.

- Refractive index : n²⁰/D = 1.524, validated against NIST standards .

Q. What solvents and conditions are suitable for handling this compound in experimental setups?

this compound is insoluble in water but miscible with organic solvents like dichloromethane, ether, and toluene. Best practices include:

- Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis.

- Reaction compatibility : Avoid protic solvents (e.g., alcohols) to prevent undesired nucleophilic substitution.

Advanced Research Questions

Q. How can contradictory data in reaction yields or byproduct formation be systematically analyzed?

Contradictions often arise from impurities in substrates or catalyst deactivation. A stepwise approach includes:

Q. What computational methods are effective for studying the reactivity of this compound in Friedel-Crafts alkylation?

Density Functional Theory (DFT) simulations can model:

- Transition states : Analyze the energy barriers for carbocation formation (key intermediate in Friedel-Crafts mechanisms).

- Solvent effects : Predict solvent polarity impacts on reaction kinetics using COSMO-RS models .

- Catalyst interactions : Evaluate Lewis acid coordination with chloroalkanes using molecular docking software.

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Detailed documentation : Report exact molar ratios, temperature gradients, and stirring rates .

- Cross-validation : Compare spectroscopic data with published databases (e.g., NIST Chemistry WebBook) .

- Statistical analysis : Use ANOVA to assess variability in triplicate experiments .

Methodological Recommendations

- Experimental design : Use factorial design to test variables (catalyst type, temperature) systematically .

- Data reporting : Adhere to NIH guidelines for preclinical studies, including raw datasets in supplementary materials .

- Ethical replication : Share protocols via repositories like Zenodo to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。